

Expressing Recombinant CHIP28 in Xenopus Oocytes: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and functional characterization of the recombinant water channel protein **CHIP28** (also known as Aquaporin-1) in Xenopus laevis oocytes. The Xenopus oocyte is a robust and widely used system for the heterologous expression of membrane proteins, offering a reliable method to study the function of ion channels and transporters like **CHIP28**.[1][2][3][4][5][6]

Introduction

CHIP28 is a 28-kDa integral membrane protein first identified in human red blood cells and renal proximal tubules.[7][8] It functions as a molecular water channel, facilitating the rapid, passive movement of water across cell membranes.[7][8][9] The expression of CHIP28 in Xenopus oocytes, which have intrinsically low water permeability, provides a powerful model to unequivocally demonstrate its function.[2][8][9] Microinjection of in vitro-transcribed CHIP28 cRNA into these oocytes leads to a significant and measurable increase in their osmotic water permeability.[8][9][10] This system is invaluable for confirming the identity of putative water channels, studying their biophysical properties, and screening for potential inhibitors or modulators.[7]

Principle of the Method

The core of this application involves the microinjection of complementary RNA (cRNA) encoding **CHIP28** into the cytoplasm of Xenopus laevis oocytes.[11] The oocyte's endogenous



translational machinery synthesizes the **CHIP28** protein and correctly inserts it into the plasma membrane.[4] The functional expression of **CHIP28** is then assayed by observing the oocyte's response to an osmotic challenge. Oocytes expressing **CHIP28** will swell and eventually burst when placed in a hypotonic solution, a dramatic and easily quantifiable phenotype.[1][12]

Data Presentation

The expression of **CHIP28** in Xenopus oocytes results in a dose-dependent increase in osmotic water permeability. The following table summarizes the quantitative relationship between the amount of injected **CHIP28** cRNA, the resulting number of **CHIP28** protein copies per oocyte, and the measured osmotic water permeability (Pf).

Osmotic Water Permeability (Pf) (cm/s x 10-4)	CHIP28 Copies per Oocyte (x 10-11)
2.0	<0.1
13.7	0.4
50.0	1.6
112	Not Reported
175	10
	Permeability (Pf) (cm/s x 10-4) 2.0 13.7 50.0 112

Data adapted from studies conducted at 22°C, 72 hours post-injection.[13]

Experimental Protocols

Herein are detailed methodologies for the key experiments involved in the expression and functional analysis of **CHIP28** in Xenopus oocytes.

Protocol 1: Preparation of CHIP28 cRNA

This protocol describes the in vitro transcription of **CHIP28** cRNA from a plasmid DNA template.

Materials:



- CHIP28 cDNA cloned into an expression vector with a T7 or SP6 promoter (e.g., pSP64T).[1]
- Restriction enzyme to linearize the plasmid downstream of the coding sequence.
- mMessage mMachine™ T7 or SP6 Transcription Kit (or similar).
- Nuclease-free water.
- LiCl Precipitation Solution (or isopropanol/ethanol).
- 70% Ethanol.
- Spectrophotometer (e.g., NanoDrop).
- Agarose gel electrophoresis equipment.

Procedure:

- Plasmid Linearization:
 - Digest 5-10 μg of the CHIP28 plasmid with a suitable restriction enzyme to linearize it.
 - Verify complete linearization by running a small aliquot on a 1% agarose gel.
 - Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
 - Resuspend the purified, linearized DNA in nuclease-free water to a final concentration of 0.5-1.0 μg/μL.
- In Vitro Transcription:
 - Set up the in vitro transcription reaction according to the manufacturer's protocol (e.g., mMessage mMachine™ kit). A typical reaction includes the linearized DNA template, NTP/CAP solution, and the appropriate RNA polymerase (T7 or SP6).
 - Incubate the reaction at 37°C for 2 hours.
- cRNA Purification:



- Following incubation, add DNase to the reaction to remove the template DNA.
- Purify the cRNA using LiCl precipitation or another suitable method as per the kit's instructions.
- Wash the cRNA pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.
- · Quantification and Quality Control:
 - Determine the cRNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
 - Assess the integrity of the cRNA by running an aliquot on a denaturing agarose gel. A single, sharp band corresponding to the expected size of the CHIP28 transcript should be visible.
 - Store the purified cRNA at -80°C in small aliquots.

Protocol 2: Preparation and Microinjection of Xenopus Oocytes

This protocol details the harvesting, defolliculation, and microinjection of Xenopus laevis oocytes.

Materials:

- Xenopus laevis female frog.
- Collagenase Type II.
- · Modified Barth's Saline (MBS).
- Microinjection setup (including a stereomicroscope, micromanipulator, and microinjector).
- Glass capillaries for pulling needles.
- Incubator set to 16-18°C.



Procedure:

- Oocyte Harvesting and Defolliculation:
 - Surgically remove a portion of the ovary from an anesthetized female Xenopus laevis.
 - Tease the ovarian lobes into smaller clusters.
 - Incubate the oocyte clusters in a collagenase solution (e.g., 2 mg/mL in calcium-free MBS)
 with gentle agitation for 1-2 hours to remove the follicular cell layer.[14]
 - Wash the oocytes extensively with MBS to remove the collagenase and cellular debris.
 - Manually select healthy, stage V-VI oocytes under a dissecting microscope.
- Microinjection:
 - \circ Load a pulled glass needle with the **CHIP28** cRNA solution (typically at a concentration of 0.1-1.0 μg/μL).
 - Secure an oocyte on a nylon mesh in a dish containing MBS.
 - Using a microinjector, inject 10-50 nL of the cRNA solution into the cytoplasm of each oocyte. For control experiments, inject an equivalent volume of nuclease-free water.
 - Transfer the injected oocytes to fresh MBS containing antibiotics.
- Incubation:
 - Incubate the oocytes at 16-18°C for 2-4 days to allow for protein expression and membrane insertion.

Protocol 3: Osmotic Water Permeability Assay

This is a simple yet effective functional assay to confirm the activity of expressed **CHIP28**.

Materials:

Injected and control oocytes.



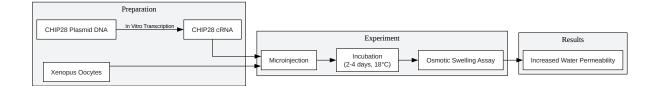
- Isotonic solution (e.g., 200 mOsm Modified Barth's Saline).
- Hypotonic solution (e.g., 70 mOsm Modified Barth's Saline or deionized water).[1][10]
- Stereomicroscope with a camera for recording (optional).
- Stopwatch.

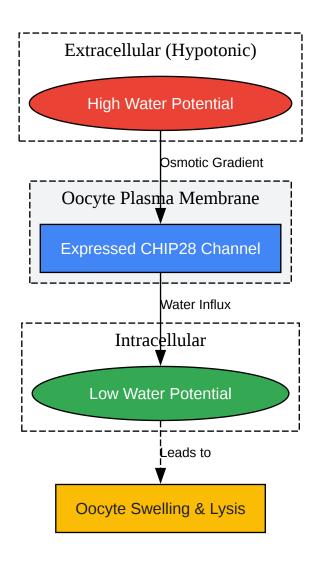
Procedure:

- Place individual oocytes (both CHIP28-injected and control) in a petri dish containing isotonic MBS.
- Rapidly replace the isotonic solution with the hypotonic solution.
- Observe the oocytes under the microscope.
- Record the time it takes for the oocytes to swell and burst.
- Expected Result: Oocytes expressing **CHIP28** will swell rapidly and burst, often within seconds to a few minutes.[1][12] Control oocytes injected with water will show minimal swelling over a much longer period.[1]
- Inhibition (Optional): To confirm that the water transport is mediated by **CHIP28**, pre-incubate **CHIP28**-expressing oocytes in MBS containing a known inhibitor, such as 0.3 mM mercuric chloride (HgCl₂), for 5 minutes before the osmotic challenge. The water permeability should be significantly reduced.[8][9]

Visualizations







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